Ethyl 3-bromo-4-(chlorosulfonyl)benzoate
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Overview
Description
Ethyl 3-bromo-4-(chlorosulfonyl)benzoate: is an organic compound with the molecular formula C9H8BrClO4S and a molecular weight of 327.58 g/mol . This compound is characterized by the presence of bromine, chlorine, and sulfonyl functional groups attached to a benzoate ester. It is primarily used in organic synthesis and research applications due to its unique reactivity and functional group diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 3-bromo-4-(chlorosulfonyl)benzoate typically begins with commercially available starting materials such as 3-bromo-4-hydroxybenzoic acid and chlorosulfonic acid.
Reaction Steps:
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 3-bromo-4-(chlorosulfonyl)benzoate can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorosulfonyl groups. Common nucleophiles include amines and thiols.
Reduction Reactions: The compound can be reduced to form various derivatives, such as the corresponding sulfonamide or sulfonic acid.
Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Major Products Formed:
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of sulfonic acids or sulfonamides.
Oxidation: Formation of sulfonic acid derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Ethyl 3-bromo-4-(chlorosulfonyl)benzoate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry:
Mechanism of Action
- The compound exerts its effects primarily through its reactive functional groups. The bromine and chlorosulfonyl groups facilitate nucleophilic substitution and other reactions, allowing the compound to interact with various molecular targets.
Molecular Targets and Pathways: The specific molecular targets and pathways depend on the derivative being studied.
Comparison with Similar Compounds
Ethyl 4-chlorosulfonylbenzoate: Similar structure but lacks the bromine atom.
Ethyl 3-bromo-4-hydroxybenzoate: Similar structure but lacks the chlorosulfonyl group.
Methyl 3-bromo-4-(chlorosulfonyl)benzoate: Similar structure but has a methyl ester instead of an ethyl ester.
Uniqueness:
Functional Group Diversity: The presence of both bromine and chlorosulfonyl groups in this compound makes it highly versatile for various chemical transformations.
Properties
IUPAC Name |
ethyl 3-bromo-4-chlorosulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO4S/c1-2-15-9(12)6-3-4-8(7(10)5-6)16(11,13)14/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRSZYNOLXITNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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